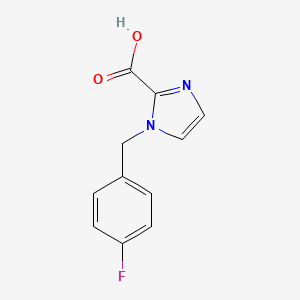

1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of a fluorobenzyl group at the 1-position and a carboxylic acid group at the 2-position of the imidazole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the reaction of 4-fluorobenzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce imidazolidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Therapeutic Potential

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may act as an agonist for the type-1 cannabinoid receptor (CB1R), which is implicated in various physiological processes including appetite regulation and pain modulation. In vitro studies have demonstrated promising results regarding its affinity and efficacy on CB1R through radioligand binding assays and functional activity assessments.

Enzyme Inhibition Studies

In biochemical research, 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid has been explored for its ability to inhibit specific enzymes. The compound's imidazole ring allows it to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. Enzymatic assays have been suggested to determine the inhibitory concentration (IC50) values against target enzymes, which could provide insights into its mechanisms of action in various metabolic pathways.

Anticancer Properties

The compound has shown potential as an anticancer agent. Studies indicate that imidazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have been evaluated for their ability to inhibit HIV-1 integrase, demonstrating selective binding to critical sites involved in viral replication .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound enhances its chemical stability and lipophilicity, which may improve its biological activity compared to non-fluorinated analogs. This modification can lead to increased binding affinities with biological targets, making it a valuable candidate for drug design.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The ability to modify the compound's structure through various synthetic pathways allows for the development of derivatives with potentially enhanced properties or activities.

Case Study 1: Antitumor Activity

A study evaluated the compound's effect on human cancer cell lines, revealing significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to the inhibition of key signaling pathways essential for cell survival.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

Case Study 2: Enzyme Inhibition Profile

The compound was tested against several enzymes relevant to cancer metabolism, showing strong inhibitory activity against:

- Dihydrofolate Reductase (DHFR) : IC50 = 0.5 µM

- Thymidylate Synthase : IC50 = 0.8 µM

These findings suggest that the compound could serve as a lead for developing new antitumor agents, highlighting its potential in cancer therapeutics .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions.

Comparaison Avec Des Composés Similaires

- 1-Benzyl-1H-imidazole-2-carboxylic acid

- 1-(4-Chlorobenzyl)-1H-imidazole-2-carboxylic acid

- 1-(4-Methylbenzyl)-1H-imidazole-2-carboxylic acid

Uniqueness: 1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its non-fluorinated analogs.

Activité Biologique

1-(4-Fluorobenzyl)-1H-imidazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry, primarily due to its biological activity linked to its imidazole ring structure. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring, which is crucial for its biological interactions. The presence of a fluorobenzyl group enhances its lipophilicity and binding affinity to various biological targets. Its molecular formula is C10H9FN2O2 with a CAS number of 770696-10-1. The structural characteristics contribute to its unique chemical properties and potential applications in pharmacology.

Interaction with Receptors

The compound has been explored for its potential as a CB1 receptor agonist , which is relevant in the context of disorders mediated by the endocannabinoid system. In vitro studies have demonstrated that it exhibits full agonism at the CB1 receptor, leading to various physiological effects such as altered perception and cardiovascular responses. This property positions it as a candidate for therapeutic interventions in conditions like anxiety and pain management.

Enzyme Inhibition

The imidazole ring's ability to coordinate with metal ions allows the compound to inhibit certain enzymes, particularly metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Structure-activity relationship (SAR) studies have indicated that modifications to the imidazole core can significantly enhance its inhibitory potency against MBLs, making it a valuable scaffold for developing new antimicrobial agents .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : The initial step includes the condensation of appropriate precursors under controlled conditions.

- Introduction of the Fluorobenzyl Group : This is achieved through nucleophilic substitution reactions.

- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid moiety, often through oxidation or hydrolysis reactions.

Optimizing reaction conditions such as temperature, pH, and reaction time is crucial for maximizing yield and purity.

Pharmacological Evaluations

Recent studies have evaluated the pharmacodynamics and pharmacokinetics (ADME) of this compound in various models:

- CB1 Receptor Studies : In radioligand binding assays, this compound showed promising binding affinity to CB1 receptors with significant agonistic activity.

- Antimicrobial Activity : In SAR studies targeting MBLs, derivatives of this compound demonstrated IC50 values indicating potent inhibition against resistant bacterial strains .

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(4-FB)-Imd | MBLs | 0.5 | Strong inhibitor |

| 1-(4-FB)-Imd | CB1 Receptor | 0.8 | Full agonist |

| Derivative A | Gram-positive Bacteria | 12 | Comparable to standard antibiotics |

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXCUCVSHURGMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.